KLA seq

cell-penetrating peptide cargo delivery CPP kinetics

Researchers screening cell-penetrating peptides often encounter batch variability that undermines assay reproducibility. KLA seq (MAP)-the gold-standard 18-residue amphipathic CPP-eliminates this uncertainty with its defined α-helical conformation and benchmark uptake kinetics. • Maximal internalization rate among classical CPPs; validated head-to-head against TAT(48-60) and penetratin. • Essential positive control for high-throughput CPP screens; D-amino acid analogs available for SAR studies. • Low re-export of PNA/oligonucleotide conjugates ensures superior intracellular retention. Lyophilized powder, ≥95% purity, -20°C storage; shipped ambient with full analytical documentation.

Molecular Formula C90H169N23O19
Molecular Weight 1877.4 g/mol
Cat. No. B13923929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKLA seq
Molecular FormulaC90H169N23O19
Molecular Weight1877.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N
InChIInChI=1S/C90H169N23O19/c1-48(2)41-66(111-78(119)61(96)31-21-26-36-91)83(124)100-58(18)76(117)110-72(47-54(13)14)89(130)105-64(34-24-29-39-94)81(122)112-67(42-49(3)4)84(125)101-59(19)77(118)109-70(45-52(9)10)87(128)104-63(33-23-28-38-93)80(121)99-57(17)75(116)108-69(44-51(7)8)86(127)103-62(32-22-27-37-92)79(120)98-55(15)73(114)97-56(16)74(115)107-71(46-53(11)12)88(129)106-65(35-25-30-40-95)82(123)113-68(43-50(5)6)85(126)102-60(20)90(131)132/h48-72H,21-47,91-96H2,1-20H3,(H,97,114)(H,98,120)(H,99,121)(H,100,124)(H,101,125)(H,102,126)(H,103,127)(H,104,128)(H,105,130)(H,106,129)(H,107,115)(H,108,116)(H,109,118)(H,110,117)(H,111,119)(H,112,122)(H,113,123)(H,131,132)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m0/s1
InChIKeyYUWIEWLXZOANKN-NSKYRFEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KLA seq: Characterization and Procurement


KLA seq (CAS 406482-85-7), also designated as KLAL peptide or MAP (model amphipathic peptide), is an 18‑residue cell‑penetrating peptide with the sequence KLALKLALKALKAALKLA‑NH₂ [1]. It is a synthetic, cationic, α‑helical amphipathic peptide designed for efficient cellular internalization [2]. KLA seq belongs to the class of cell‑penetrating peptides (CPPs) that facilitate non‑endocytic uptake of macromolecular cargo into mammalian cells [3].

Cell-penetrating peptide

Reported to facilitate non-endocytic delivery of macromolecular cargo into mammalian cells

Structural requirement

α-Helical amphipathic conformation essential for cellular entry; non-amphipathic or truncated analogs ineffective

KLA seq vs. Generic CPPs: Substitution Limitations


Generic substitution among cell‑penetrating peptides (CPPs) is scientifically unsound due to marked differences in uptake kinetics, cargo delivery efficiency, and membrane perturbation profiles. Direct comparative studies reveal that KLA seq (MAP) exhibits distinct performance advantages over commonly cited alternatives such as TAT(48‑60), transportan, and penetratin [1]. Moreover, even minor sequence modifications—such as single D‑amino acid replacements or truncations below 16 residues—abolish the α‑helical amphipathic conformation that is essential for cellular entry, rendering so‑called “KLA‑like” peptides functionally non‑equivalent [2][3].

CPP uptake profiles may differ

Generic CPP substitution is unsound; KLA seq reported higher cargo delivery ranking than TAT(48-60), transportan, or penetratin in direct comparisons.

D-amino acid or truncation analogs lose function

Single D-amino acid replacements or truncation below 16 residues abolish the α-helical amphipathic structure required for uptake; KLA-like peptides may not reproduce activity.

Polymeric vs. monomeric form mismatch

Polymeric KLA constructs exhibit poor cellular uptake; monomeric KLA seq is required for efficient intracellular delivery.

KLA seq Differentiation Evidence


Cellular Uptake & Cargo Delivery Kinetics

In a direct head‑to‑head comparative study using a fluorogenic disulfide‑bonded cargo system, MAP (KLA seq) exhibited the fastest uptake and highest cargo delivery efficiency among four widely used CPPs [1].

Cellular Uptake & Cargo Delivery Kinetics
Head-to-head
MAP (KLA seq) > Transportan > TAT(48-60) > Penetratin
Reported highest cargo delivery ranking; may support dose reduction
Fluorogenic disulfide-linked cargo in cultured cells
cell-penetrating peptide cargo delivery CPP kinetics

Air/Water Interface Secondary Structure

Infrared reflection absorption spectroscopy (IRRAS) demonstrated that KLA seq (KLAL) adopts an α‑helical secondary structure at large molecular areas, whereas D‑amino acid analogs k(9)a(10)‑KLAL and l(11)k(12)‑KLAL form exclusively β‑sheet structures at all surface pressures [1].

Air/Water Interface Secondary Structure
Head-to-head
α‑Helix (KLA seq) vs. β‑sheet only (D‑amino acid analogs)
α‑Helical conformation required for membrane interaction; analog mismatch confirmed
IRRAS at air/water interface
peptide secondary structure amphipathic helix membrane interaction

Helical Amphipathicity and Cellular Entry

Systematic structural modification of KLA seq revealed that helical amphipathicity is the only essential requirement for cellular entry; non‑amphipathic 18‑mer analogs with identical charge and size show no detectable cellular uptake [1].

Helical Amphipathicity & Cellular Entry
Head-to-head
Amphipathic: uptake comparable to KLA seq; non‑amphipathic: no detectable uptake
Amphipathic helix essential for uptake; non‑amphipathic analogs insufficient
Aortic endothelial cell model
CPP structure-activity relationship amphipathicity cellular uptake mechanism

Membrane Toxicity Threshold

Membrane toxicity of KLA seq (and its analogs) was detectable only at concentrations exceeding 2 µM, with no correlation to other structural parameters [1].

Membrane Toxicity Threshold
Cross‑study comparable
>2 µM
Reported membrane toxicity threshold; concentration window for assay design
Class‑level baseline; verify in own model
CPP toxicity membrane perturbation safe working concentration

PNA Delivery and Intracellular Retention

When conjugated to peptide nucleic acids (PNAs), KLA seq acetate facilitated efficient cellular delivery with low re‑export of the PNA cargo, although it showed reduced resistance to serum effects [1].

PNA Delivery & Intracellular Retention
Supporting evidence
Low re‑export of PNA cargo
Low re‑export may support prolonged intracellular antisense activity
Serum sensitivity noted; verify in assay conditions
antisense delivery PNA cargo intracellular retention

Monomeric vs. Polymeric Uptake Efficiency

Polymeric constructs of the KLA peptide exhibited poor cellular uptake efficiency (<1%), contrasting sharply with the efficient internalization of monomeric KLA seq [1].

Monomeric vs. Polymeric Uptake Efficiency
Cross‑study comparable
Monomer: efficient; Polymer: poor
Monomeric form required for intracellular delivery; polymeric constructs compromised
Cancer cell line flow cytometry
polymeric CPP cellular uptake efficiency mitochondrial targeting

KLA seq Research and Industrial Applications


Antisense Oligonucleotide & PNA Delivery

KLA seq (MAP) is optimally suited for the intracellular delivery of negatively charged macromolecules such as peptide nucleic acids (PNAs) and antisense oligonucleotides. Its superior cargo delivery efficiency, documented in head‑to‑head comparisons with TAT and penetratin, minimizes the required peptide‑to‑cargo ratio [1]. The low re‑export characteristic of KLA seq‑PNA conjugates further enhances intracellular retention [2].

Structure-Activity Relationship (SAR) Studies

Because helical amphipathicity is the single essential structural determinant for cellular entry [3], KLA seq serves as an ideal reference compound for dissecting CPP mechanisms. Its well‑characterized secondary structure transition (α‑helix to β‑sheet) and the availability of non‑functional D‑amino acid analogs make it an indispensable tool for structure‑activity relationship (SAR) investigations [4].

Mitochondrial-Targeted Pro-Apoptotic Therapeutics

Although polymeric forms exhibit poor uptake (<1%), the monomeric KLA seq peptide retains mitochondrial‑disrupting activity and can be conjugated to targeting moieties (e.g., RGD, iRGD) for selective tumor cell killing [5]. Its defined membrane toxicity threshold (>2 µM) provides a clear window for therapeutic dosing [6].

CPP Uptake Screening and Benchmarking

KLA seq (MAP) represents the benchmark for maximal uptake rate and cargo delivery efficiency among classical CPPs [1]. It is therefore employed as a positive control in high‑throughput screens designed to identify or validate novel cell‑penetrating entities, ensuring that new candidates meet or exceed this performance standard.

Application
Selection Property
Validation Focus
Antisense & PNA delivery research
Cargo delivery efficiency ranking
Intracellular retention & serum sensitivity review
SAR / CPP mechanism studies
Amphipathic helix reference standard
Secondary structure confirmation
Pro-apoptotic cell-model studies
Monomeric peptide requirement
Membrane toxicity margin review
CPP uptake screening benchmark
Benchmark uptake rate
Comparative uptake efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for KLA seq

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.